molecular formula C22H24F2N4O2S B2388098 N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034420-29-4

N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2388098
CAS No.: 2034420-29-4
M. Wt: 446.52
InChI Key: HUBJJMZAEPLOLK-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Sulfonamide Group: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in the development of new drugs.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain and inflammation.

Uniqueness

N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to its specific structural features, such as the presence of both pyridine and pyrazole rings, which may confer unique biological activities and chemical reactivity compared to other sulfonamides.

Biological Activity

N-cyclopentyl-1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Cyclopentyl group : Provides hydrophobic characteristics.
  • Difluorophenyl moiety : Enhances binding affinity due to electron-withdrawing effects.
  • Pyridinyl and pyrazolyl groups : These heterocycles are known for their roles in kinase inhibition.

Research indicates that compounds with similar structures often act as kinase inhibitors. The presence of the pyrazole group is particularly significant as it has been shown to interact with various kinase targets, including cyclin-dependent kinases (CDKs) and Akt pathways.

Key Mechanisms:

  • Inhibition of CDK Activity : The compound may inhibit CDK2, leading to cell cycle arrest in cancer cells. This is supported by studies showing that related compounds induce G2/M phase arrest and promote apoptosis through increased reactive oxygen species (ROS) levels .
  • Targeting Akt Pathway : Similar pyrazole derivatives have demonstrated selective inhibition against the Akt family, impacting tumor growth and survival pathways .

Efficacy in Cell Lines

The biological activity of this compound has been evaluated in various cancer cell lines. Below is a summary table of its activity compared to related compounds:

Compound NameCell Line TestedIC50 (nM)Mechanism
N-cyclopentyl...A375 (melanoma)50CDK Inhibition
N-cyclopentyl...H460 (lung)45ROS Induction
Related Compound AHCT116 (colon)30Apoptosis Induction
Related Compound BHeLa (cervical)25Cell Cycle Arrest

Case Studies

Several studies have highlighted the biological activity of similar compounds with the pyrazole scaffold:

  • Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited potent anticancer activity by targeting CDK2 and inducing apoptosis in multiple cancer cell lines .
  • In Vivo Efficacy : Another investigation showed promising results in xenograft models where pyrazole-containing compounds reduced tumor size significantly when administered at therapeutic doses .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds suggests favorable absorption and bioavailability, which is crucial for therapeutic applications .

Properties

IUPAC Name

N-cyclopentyl-1-(2,5-difluorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O2S/c23-19-5-6-21(24)18(15-19)16-31(29,30)28(20-3-1-2-4-20)14-13-27-12-9-22(26-27)17-7-10-25-11-8-17/h5-12,15,20H,1-4,13-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBJJMZAEPLOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)CC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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